
6-Acetyl-2,3-dihydro-1,4-thiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-2,3-dihydro-1,4-thiazine is a heterocyclic organic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure consists of a six-membered ring containing nitrogen and sulfur atoms, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2,3-dihydro-1,4-thiazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate at room temperature, followed by gentle stirring at 80°C, can yield the desired thiazine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to isolate the compound.
化学反应分析
Types of Reactions
6-Acetyl-2,3-dihydro-1,4-thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
科学研究应用
6-Acetyl-2,3-dihydro-1,4-thiazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 6-Acetyl-2,3-dihydro-1,4-thiazine involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 2-Acetyl-1-pyrroline
- 6-Acetyl-1,2,3,4-tetrahydropyridine
- 2-Acetyl-2-thiazoline
Uniqueness
6-Acetyl-2,3-dihydro-1,4-thiazine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
101417-25-8 |
|---|---|
分子式 |
C6H9NOS |
分子量 |
143.21 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-1,4-thiazin-6-yl)ethanone |
InChI |
InChI=1S/C6H9NOS/c1-5(8)6-4-7-2-3-9-6/h4,7H,2-3H2,1H3 |
InChI 键 |
PKEPXWNGYHVFFU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CNCCS1 |
规范 SMILES |
CC(=O)C1=CNCCS1 |
同义词 |
Ethanone, 1-(3,4-dihydro-2H-1,4-thiazin-6-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




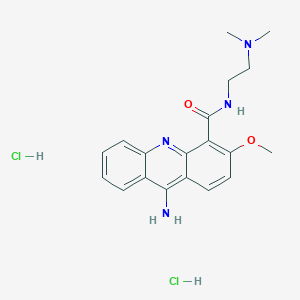

![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
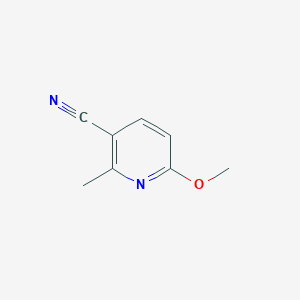
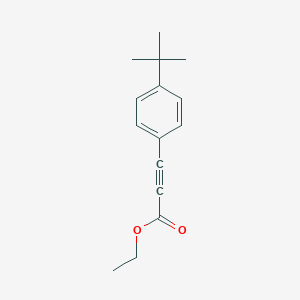

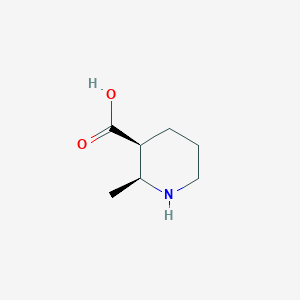
![Tetranitrocalix[4]arene](/img/structure/B10787.png)
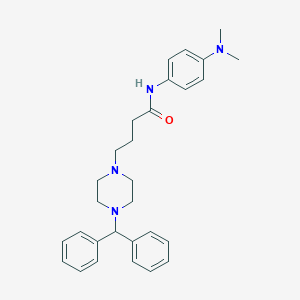
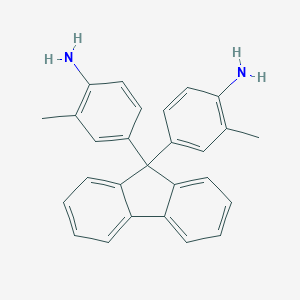

![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)
